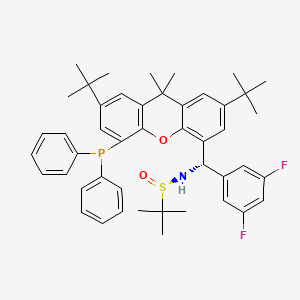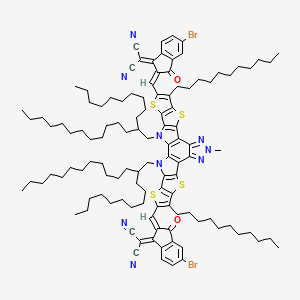
Z-DT-2Br-|A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-DT-2Br-|A: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Z-DT-2Br-|A typically involves a series of chemical reactions under controlled conditions. One common method is the space-confined chemical vapor deposition (SCCVD) technique, which allows for the formation of high-quality crystals with specific properties . The reaction conditions often include the presence of water molecules, which promote the formation of the desired compound due to their strong polarity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters to ensure consistency and quality. The use of advanced techniques such as SCCVD can be scaled up to meet industrial demands, providing a reliable source of the compound for various applications.
化学反应分析
Types of Reactions: Z-DT-2Br-|A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s reactive sites, which interact with various reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
科学研究应用
Chemistry: In chemistry, Z-DT-2Br-|A is used as a precursor for the synthesis of other complex molecules. Its reactivity and stability make it an ideal candidate for various chemical transformations and studies.
Biology: In biological research, this compound is investigated for its potential interactions with biological molecules. Studies focus on understanding how this compound can affect cellular processes and its potential use in developing new therapeutic agents.
Medicine: In the medical field, this compound is explored for its potential therapeutic properties. Researchers are studying its effects on different biological targets to develop new treatments for various diseases.
Industry: Industrially, this compound is used in the production of advanced materials and as a catalyst in chemical reactions. Its unique properties make it valuable in manufacturing processes that require high precision and efficiency.
作用机制
The mechanism of action of Z-DT-2Br-|A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, altering their activity, and modulating various biochemical processes. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved in its action.
相似化合物的比较
Comparison: Compared to similar compounds, Z-DT-2Br-|A stands out due to its unique reactivity and stability. While other compounds like Z(BO)-DT-2Br and Z-DT-2Br-γ share some structural similarities, this compound’s distinct properties make it more suitable for specific applications in research and industry.
属性
IUPAC Name |
2-[(2Z)-5-bromo-2-[[23-[(Z)-[5-bromo-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-decyltetradecyl)-15-methyl-8,22-di(undecyl)-6,10,20,24-tetrathia-3,14,15,16,27-pentazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C115H155Br2N9O2S4/c1-8-14-20-26-32-38-42-46-52-58-64-82(62-56-50-44-36-30-24-18-12-5)80-125-104-100(112-106(125)114-110(131-112)90(66-60-54-48-40-34-28-22-16-10-3)96(129-114)74-94-98(84(76-118)77-119)88-70-68-86(116)72-92(88)108(94)127)102-103(123-124(7)122-102)101-105(104)126(81-83(63-57-51-45-37-31-25-19-13-6)65-59-53-47-43-39-33-27-21-15-9-2)107-113(101)132-111-91(67-61-55-49-41-35-29-23-17-11-4)97(130-115(107)111)75-95-99(85(78-120)79-121)89-71-69-87(117)73-93(89)109(95)128/h68-75,82-83H,8-67,80-81H2,1-7H3/b94-74-,95-75- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHYNZQQYZHCOE-GGZOHCNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C3=C1C4=C(S3)C(=C(S4)C=C5C(=C(C#N)C#N)C6=C(C5=O)C=C(C=C6)Br)CCCCCCCCCCC)C7=NN(N=C7C8=C2N(C9=C8SC1=C9SC(=C1CCCCCCCCCCC)C=C1C(=C(C#N)C#N)C2=C(C1=O)C=C(C=C2)Br)CC(CCCCCCCCCC)CCCCCCCCCCCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC(CN1C2=C(SC3=C2SC(=C3CCCCCCCCCCC)/C=C/4\C(=O)C5=C(C4=C(C#N)C#N)C=CC(=C5)Br)C6=C1C7=C(C8=NN(N=C68)C)C9=C(N7CC(CCCCCCCCCCCC)CCCCCCCCCC)C1=C(S9)C(=C(S1)/C=C/1\C(=O)C2=C(C1=C(C#N)C#N)C=CC(=C2)Br)CCCCCCCCCCC)CCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C115H155Br2N9O2S4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1983.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
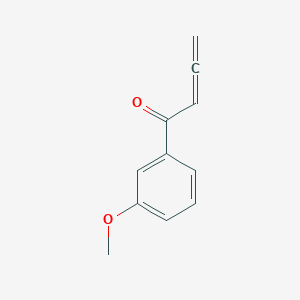
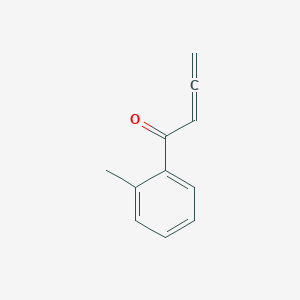
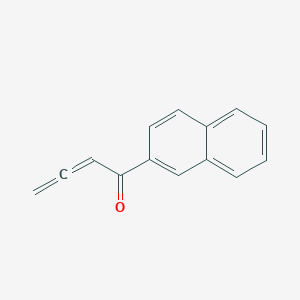
![[(2R,3S,4R,5R)-3,4-diacetyloxy-2-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B8250276.png)
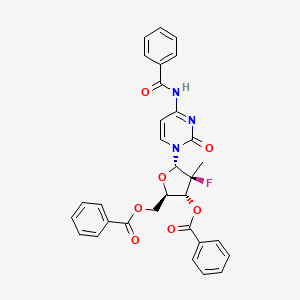
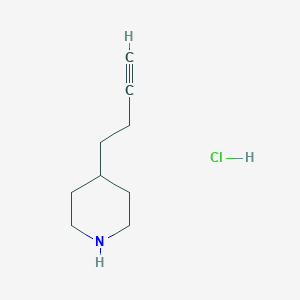
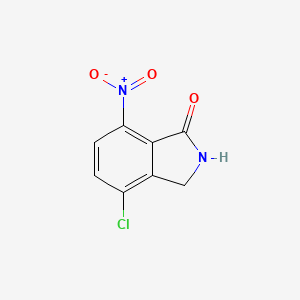
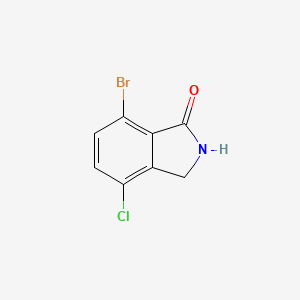
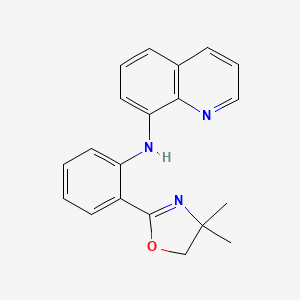
![2-(3-(1H-Benzo[d]imidazol-1-yl)phenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole](/img/structure/B8250316.png)
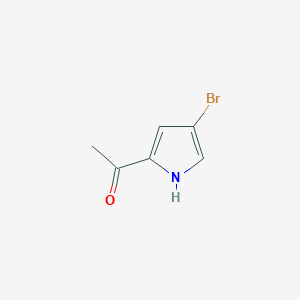
![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-di(undecan-5-yl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B8250324.png)
![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-hexyldecyl)-15-methyl-8,22-di(undecyl)-6,10,20,24-tetrathia-3,14,15,16,27-pentazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B8250329.png)
